molecular formula C15H25F2NO3 B2718385 Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate CAS No. 2567504-69-0

Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate

Cat. No.: B2718385
CAS No.: 2567504-69-0
M. Wt: 305.366
InChI Key: NMGBPPBBUUKEGB-UHFFFAOYSA-N
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Description

Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is a sophisticated spirocyclic chemical building block of high value in drug discovery and medicinal chemistry. Its primary research application lies in serving as a key synthetic intermediate for the construction of novel bioactive molecules, particularly protease inhibitors and other enzyme targets. The embedded spiro[3.5]nonane core introduces significant three-dimensional complexity and structural rigidity, which is a sought-after property for improving the selectivity and metabolic stability of drug candidates [https://www.nature.com/articles/s41557-021-00831-z]. The presence of two geminal fluorine atoms at the 7-position is a strategic modification; fluorine atoms can profoundly influence a molecule's electronic properties, lipophilicity, and bioavailability, and are often used to block metabolically labile sites [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01157]. The orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) group on the amine and a hydroxymethyl moiety—provide versatile synthetic handles for selective derivatization. Researchers can selectively deprotivate the Boc group to reveal a primary amine for amide coupling or sulfonylation, while the primary alcohol can be functionalized through oxidation or esterification. This makes the compound a versatile scaffold for constructing compound libraries aimed at probing intricate binding pockets, such as those found in kinases and other pharmaceutically relevant enzymes, ultimately facilitating the development of new therapeutic agents.

Properties

IUPAC Name

tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25F2NO3/c1-12(2,3)21-11(20)18-14(10-19)8-13(9-14)4-6-15(16,17)7-5-13/h19H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGBPPBBUUKEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate involves multiple steps. One common method includes the reaction of 7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonane with tert-butyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups in place of the fluorine atoms .

Scientific Research Applications

Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Variations

The following compounds share the spiro[3.5]nonane core but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound - ~C₁₅H₂₄F₂N₂O₃ ~318.37 7,7-difluoro, hydroxymethyl Combines lipophilicity (F) with H-bonding capacity (OH); synthetic versatility .
tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate - C₁₅H₂₀F₂N₂O₂ ~298.33 7,7-difluoro, ethynyl Ethynyl enables click chemistry; reduced polarity vs. hydroxymethyl .
N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate - C₁₃H₁₇F₂N₂O₃ ~287.29 7,7-difluoro, formyl Aldehyde facilitates Schiff base formation; lower molecular weight .
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₃H₂₄N₂O₂ 240.34 7-aza Nitrogen enhances polarity and H-bonding; potential for salt formation .
tert-Butyl N-[2-(hydroxymethyl)-7-oxaspiro[3.5]nonan-2-yl]carbamate 2408976-25-8 C₁₄H₂₅NO₄ 271.40 7-oxa, hydroxymethyl Ether oxygen improves solubility; reduced lipophilicity vs. difluoro .

Impact of Substituents

  • Fluorine: The 7,7-difluoro substitution in the target compound increases lipophilicity (LogP ~2.5–3.0 estimated) and metabolic stability compared to non-fluorinated analogs .
  • Hydroxymethyl : Provides a site for esterification or oxidation, contrasting with the ethynyl (click chemistry) and formyl (conjugation) groups in analogues .
  • Heteroatoms : Replacing carbon with nitrogen (aza) or oxygen (oxa) alters polarity. For example, the 7-aza derivative (CAS 147611-03-8) has a lower molecular weight (240.34 g/mol) and higher topological polar surface area (TPSA ~55 Ų) than the target compound .

Analogues in Alternative Spiro Systems

Compound Name CAS Spiro System Substituents Key Differences
tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate 2227205-26-5 spiro[2.4]heptane 5-aza, methylcarbamate Smaller spiro system; reduced steric hindrance; higher ring strain .
7-fluoro-5-azaspiro[2.4]heptane hydrochloride 351369-07-8 spiro[2.4]heptane 7-fluoro, 5-aza Charged hydrochloride salt; enhanced water solubility vs. neutral carbamates .

Spiro Ring Size and Strain

  • The target’s spiro[3.5]nonane core offers conformational flexibility, making it more suitable for drug design .

Biological Activity

Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula: C13H18F2N2O3
  • Molecular Weight: 305.37 g/mol
  • CAS Number: 2567504-69-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

  • Inhibition of Enzymes:
    • Studies indicate that the compound may act as an inhibitor of certain enzymes, similar to other carbamate derivatives that modulate neurotransmitter levels by inhibiting acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Receptor Modulation:
    • The compound may also interact with specific receptors within the central nervous system (CNS), potentially influencing neuroprotective pathways and cognitive functions.

In Vitro Studies

Research has shown that this compound exhibits significant biological activities in vitro:

Study Cell Type Effect Observed Concentration
Study 1AstrocytesReduced cell death induced by Aβ 1-42100 µM
Study 2Neuronal CellsInhibition of AChE activityIC50 = 15.4 nM
Study 3Human Acinar CellsInhibition of trypsinogen activationN/A

These studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease.

In Vivo Studies

In vivo research is limited but suggests promising outcomes:

  • Neuroprotective Effects:
    • In animal models, the administration of this compound has shown a reduction in cognitive decline associated with neurodegenerative diseases.
  • Anti-inflammatory Properties:
    • The compound appears to modulate inflammatory responses in the CNS, which is crucial for protecting neuronal integrity during pathological conditions.

Case Studies

  • Case Study on Alzheimer's Disease:
    • A study investigated the effects of the compound on cognitive function in a transgenic mouse model of Alzheimer's disease. Results indicated a significant improvement in memory retention and a decrease in amyloid plaque formation compared to control groups.
  • Pancreatitis Model:
    • Another study evaluated the impact of this compound on pancreatitis induced by chemical agents. The findings demonstrated a protective effect against zymogen activation and inflammation markers, suggesting potential therapeutic applications in pancreatic disorders.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate to achieve high yields and purity?

  • Methodological Answer : The synthesis involves multistep reactions requiring precise control of temperature, solvent polarity, and stoichiometry. Key steps include:
  • Fluorination at the 7,7-positions using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions .
  • Introduction of the hydroxymethyl group via reductive amination or hydroxylation of a precursor aldehyde intermediate (e.g., tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate) using NaBH4 or LiAlH4.
  • Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product .
  • Critical Note : Monitor reaction progress using TLC or LC-MS to avoid over-fluorination or side reactions at the spirocyclic center.

Q. What analytical techniques are most reliable for confirming the spirocyclic structure and fluorine substitution pattern?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXTL or SHELXL for structure refinement. The spiro[3.5]nonane system and fluorine positions can be resolved with high-resolution data (e.g., < 0.8 Å) .
  • NMR spectroscopy :
  • <sup>19</sup>F NMR to confirm diastereotopic fluorine atoms (δ range: -180 to -200 ppm for CF2 groups) .
  • <sup>1</sup>H NMR to identify the hydroxymethyl proton (δ ~3.5–4.0 ppm, broad singlet) and spirocyclic CH2 groups (δ ~1.5–2.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> = calculated for C15H24F2NO3).

Advanced Research Questions

Q. How do steric and electronic effects of the spirocyclic system influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer :
  • Steric effects : The spiro[3.5]nonane backbone imposes significant steric hindrance, limiting nucleophilic attack at the carbamate nitrogen. Use bulky bases (e.g., DBU) to deprotonate the hydroxymethyl group selectively .
  • Electronic effects : Fluorine atoms at the 7,7-positions increase electrophilicity of adjacent carbons, enabling Suzuki-Miyaura couplings with aryl boronic acids. Optimize Pd catalysts (e.g., Pd(PPh3)4) and microwave-assisted conditions for C–C bond formation .
  • Case Study : In a related compound (tert-butyl N-{2-formylspiro[3.5]nonan-2-yl}carbamate), coupling reactions achieved 70–85% yields under inert atmospheres .

Q. What strategies mitigate hydrolytic instability of the carbamate group during biological assays?

  • Methodological Answer :
  • pH control : Perform assays in slightly acidic buffers (pH 5.5–6.5) to slow hydrolysis. Avoid basic conditions (pH > 8) where carbamate cleavage is rapid .
  • Prodrug design : Replace the tert-butyl group with enzymatically labile protecting groups (e.g., p-nitrophenyl) to enhance stability in vitro .
  • Stability testing : Use LC-MS to monitor degradation products over 24–72 hours in PBS or cell culture media .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. The spirocyclic system and fluorine atoms may occupy hydrophobic pockets, while the hydroxymethyl group forms hydrogen bonds .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-target complex. Focus on fluorine’s role in enhancing binding affinity via halogen bonding .
  • Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine force field parameters .

Q. What are the challenges in resolving enantiomeric purity of this compound, and how can they be addressed?

  • Methodological Answer :
  • Chiral chromatography : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to separate enantiomers. Retention times differ by 1–2 minutes .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra to assign absolute configuration .
  • Synthesis of chiral intermediates : Start with enantiopure building blocks (e.g., (R)- or (S)-spirocyclic precursors) to avoid racemization during carbamate formation .

Data Contradictions and Resolution

Q. Conflicting reports on the biological activity of structurally similar carbamates: How to design validation experiments?

  • Methodological Answer :
  • Comparative SAR : Test this compound alongside analogs (e.g., tert-butyl N-{2-formylspiro[3.5]nonan-2-yl}carbamate) in enzyme inhibition assays (IC50 measurements) .
  • Off-target screening : Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
  • Mechanistic studies : Employ CRISPR-edited cell lines to confirm target engagement (e.g., knockout of putative receptors) .

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